molecular formula C18H19N3O3S B2452703 N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941890-23-9

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2452703
CAS No.: 941890-23-9
M. Wt: 357.43
InChI Key: TZRZMSWRFYBKPH-UHFFFAOYSA-N
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Description

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Aromatic Substitution: The next step involves the introduction of the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. This can be done through electrophilic aromatic substitution reactions.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride and the thiophen-2-ylmethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with appropriate electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)acetamide
  • N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)urea

Uniqueness

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and physical properties compared to similar compounds with acetamide or urea linkages

Properties

IUPAC Name

N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-10-13(6-7-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRZMSWRFYBKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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